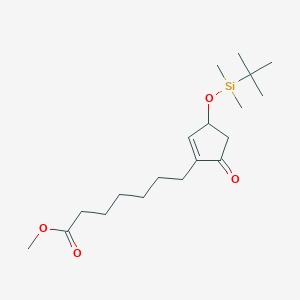

Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate

説明

Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups during multi-step synthesis processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The process is efficient and yields high purity products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems are often employed to enhance efficiency and sustainability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and reduced waste .

化学反応の分析

Types of Reactions

Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be performed using hydrogen gas (H2) with catalysts like nickel (Ni) or rhodium (Rh).

Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, osmium tetroxide.

Reducing agents: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride, sodium borohydride.

Nucleophiles: Organolithium reagents, Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .

科学的研究の応用

Basic Characteristics

- Molecular Formula : CHOSi

- Molecular Weight : 354.56 g/mol

- Structural Features : The compound contains a cyclopentene ring and a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and reactivity in synthetic applications.

Medicinal Chemistry

Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate serves as an important intermediate in the synthesis of biologically active compounds. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to produce anticancer agents. For instance, modifications to the cyclopentene moiety have shown promising results in inhibiting cancer cell proliferation in vitro.

Organic Synthesis

The TBDMS group provides a protective function that enhances the compound's utility in multi-step organic syntheses. This protection strategy is crucial for achieving selective reactions without unwanted side reactions.

Data Table: Synthetic Routes Utilizing TBDMS Protection

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | TBDMS-protected alcohol + Halide | 85% |

| Deprotection | TBDMS removal under acidic conditions | 90% |

Material Science

The compound's properties make it suitable for use in developing new materials, particularly those requiring specific chemical functionalities or stability under varying conditions.

Case Study: Development of Coatings

Research indicates that incorporating this compound into polymer formulations can enhance the thermal stability and mechanical properties of coatings used in industrial applications.

作用機序

The mechanism of action of Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions elsewhere in the molecule. The tert-butyldimethylsilyl group can be removed under mild acidic conditions, regenerating the free hydroxyl group .

類似化合物との比較

Similar Compounds

Trimethylsilyl ethers: Less stable compared to tert-butyldimethylsilyl ethers.

Tert-butyldiphenylsilyl ethers: More sterically hindered, providing greater protection but requiring harsher conditions for removal.

Uniqueness

Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate is unique due to its balance of stability and reactivity. The tert-butyldimethylsilyl group offers significant protection while being relatively easy to remove, making it highly valuable in complex organic syntheses .

生物活性

Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a methyl ester group, a cyclopentene moiety, and a tert-butyldimethylsilyl (TBDMS) protecting group. The molecular formula is with a molecular weight of approximately 424.66 g/mol . The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups, enhancing the compound's stability and reactivity.

1. Antioxidant Properties

This compound has been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

In vitro studies have shown that similar compounds exhibit significant radical scavenging activity, indicating that this compound may also possess this beneficial property .

2. Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor, particularly in relation to tyrosinase activity, which is pivotal in melanin production. Analogous compounds have demonstrated strong inhibitory effects on tyrosinase, suggesting that this compound could be explored for its ability to reduce hyperpigmentation .

Table 1: Comparison of Tyrosinase Inhibition Activities

3. Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. Preliminary studies on related analogs have indicated varying degrees of cytotoxicity against different cell lines. For instance, certain analogs did not exhibit cytotoxic effects at concentrations below 20 µM, while others showed significant cell death at lower concentrations .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

Case Study 1: Antioxidant Efficacy

A study demonstrated that derivatives with similar structural motifs effectively reduced reactive oxygen species (ROS) levels in cellular models, highlighting their potential as therapeutic agents against oxidative stress-related pathologies .

Case Study 2: Melanogenesis Inhibition

Research focusing on the inhibition of melanin production revealed that certain structural analogs could significantly reduce melanin synthesis by inhibiting tyrosinase activity. This suggests that methyl 7-(3-TBDMS) could be developed into a cosmetic or therapeutic agent for skin disorders associated with hyperpigmentation .

特性

IUPAC Name |

methyl 7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4Si/c1-19(2,3)24(5,6)23-16-13-15(17(20)14-16)11-9-7-8-10-12-18(21)22-4/h13,16H,7-12,14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOJULSEJPAEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405279 | |

| Record name | Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161978-56-9 | |

| Record name | Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。